Isoterbinafine, (E)-

CAS No.: 187540-01-8

Cat. No.: VC3806187

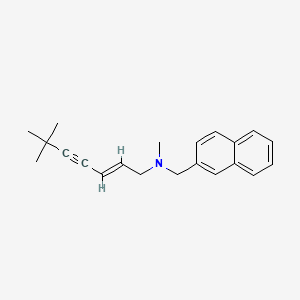

Molecular Formula: C21H25N

Molecular Weight: 291.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 187540-01-8 |

|---|---|

| Molecular Formula | C21H25N |

| Molecular Weight | 291.4 g/mol |

| IUPAC Name | (E)-N,6,6-trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine |

| Standard InChI | InChI=1S/C21H25N/c1-21(2,3)14-8-5-9-15-22(4)17-18-12-13-19-10-6-7-11-20(19)16-18/h5-7,9-13,16H,15,17H2,1-4H3/b9-5+ |

| Standard InChI Key | FMMRYPSASRYXIN-WEVVVXLNSA-N |

| Isomeric SMILES | CC(C)(C)C#C/C=C/CN(C)CC1=CC2=CC=CC=C2C=C1 |

| SMILES | CC(C)(C)C#CC=CCN(C)CC1=CC2=CC=CC=C2C=C1 |

| Canonical SMILES | CC(C)(C)C#CC=CCN(C)CC1=CC2=CC=CC=C2C=C1 |

Introduction

Structural Characteristics and Nomenclature

Isoterbinafine, (E)-, systematically named (E)-N,6,6-trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine, belongs to the allylamine class of antifungals. Its molecular formula, C₂₁H₂₅N, corresponds to a molecular weight of 291.4 g/mol . The (E)-configuration denotes the trans spatial arrangement around the double bond at the C2 position of the heptenynyl chain, distinguishing it from the (Z)-isomer (cis configuration) .

Stereochemical Significance

The trans geometry of the (E)-isomer influences its three-dimensional interaction with biological targets. Comparative docking studies suggest that stereochemistry critically affects binding affinity to squalene epoxidase, the primary target of terbinafine . While terbinafine (a mixture of isomers) exhibits potent inhibition, the (E)-isomer’s standalone activity remains less characterized, necessitating further investigation .

Synthesis and Isolation

Isoterbinafine, (E)-, is synthesized via stereoselective routes to ensure precise configuration control. Key steps include:

-

Alkyne Formation: Coupling of 6,6-dimethylhept-4-yn-1-amine with naphthalen-2-ylmethyl chloride.

-

Double Bond Introduction: Wittig or Horner-Wadsworth-Emmons reactions to establish the trans (E)-configuration .

-

Purification: Chromatographic techniques (HPLC, TLC) to isolate the (E)-isomer from (Z)-isomer byproducts .

Mechanism of Action and Pharmacological Profile

As a structural analog of terbinafine, Isoterbinafine, (E)-, targets squalene epoxidase (SE), a key enzyme in fungal ergosterol biosynthesis. Inhibition of SE leads to squalene accumulation and ergosterol depletion, disrupting membrane integrity .

Comparative Activity

Analytical Characterization

Spectroscopic Data

-

FTIR: Peaks at 2958 cm⁻¹ (C-H stretch), 1607 cm⁻¹ (C=N stretch), and 539 cm⁻¹ (Ni-N stretch in related complexes) .

-

¹H NMR: Signals at δ 8.78 ppm (azomethine proton), 6.67–6.76 ppm (aromatic protons), and 3.72 ppm (methoxy groups) .

-

Mass Spectrometry: Molecular ion peak at m/z 291.4 (M+H⁺), with fragmentation patterns consistent with allylamine cleavage .

Table 1: Key Spectroscopic Signatures of Isoterbinafine, (E)-

| Technique | Key Peaks/Data | Assignment |

|---|---|---|

| FTIR | 1607 cm⁻¹ | C=N stretch (azomethine) |

| ¹H NMR | δ 8.78 ppm | Azomethine proton |

| MS (ESI+) | m/z 291.4 | [M+H]⁺ |

Industrial and Regulatory Implications

Isoterbinafine, (E)-, underscores the importance of stereochemical purity in pharmaceutical manufacturing. Regulatory submissions must include:

-

Chiral HPLC chromatograms demonstrating isomer separation.

Case Study: Terbinafine Formulations

In terbinafine tablets, Isoterbinafine, (E)-, is monitored via UPLC-MS/MS, with method validation parameters meeting USP <621> requirements . Accelerated stability studies (40°C/75% RH) show no isomerization under standard storage conditions .

Future Directions

-

Activity Profiling: Comparative MIC assays against Trichophyton rubrum and Candida albicans to elucidate (E)-isomer efficacy .

-

Toxicokinetics: In vivo studies to assess hepatic metabolism and potential bioaccumulation .

-

Synthetic Optimization: Catalytic asymmetric synthesis to enhance stereoselectivity and yield .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume